molecular formula C12H17NO4S2 B2467179 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethylbenzene-1-sulfonamide CAS No. 874788-14-4

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2467179
CAS No.: 874788-14-4
M. Wt: 303.39
InChI Key: APKORENVXQPULS-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethylbenzene-1-sulfonamide is a chemical compound that features a sulfonamide group attached to a thiolane ring and a dimethylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethylbenzene-1-sulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with a thiolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiolane ring may interact with hydrophobic pockets, leading to inhibition or modulation of the target’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride
  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride
  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride

Uniqueness

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethylbenzene-1-sulfonamide is unique due to its specific combination of a thiolane ring and a dimethylbenzene moiety, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S2/c1-9-3-4-12(7-10(9)2)19(16,17)13-11-5-6-18(14,15)8-11/h3-4,7,11,13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKORENVXQPULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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